

The Enigmatic Building Block: A Technical Overview of Methyl 2-bromo-4-oxazolecarboxylate

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Compound of Interest

Compound Name: *Methyl 2-bromo-4-oxazolecarboxylate*

Cat. No.: *B1460988*

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Methyl 2-bromo-4-oxazolecarboxylate stands as a potentially valuable yet underexplored heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of a reactive bromine atom, an ester functional group, and the oxazole core suggests a wide array of possible chemical transformations, positioning it as an attractive scaffold for the synthesis of complex molecular architectures. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific data on its synthesis, reactivity, and application. This technical guide, therefore, aims to provide a foundational understanding by discussing the general principles of oxazole synthesis and the expected reactivity of this specific molecule, while highlighting the current knowledge gaps.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for **Methyl 2-bromo-4-oxazolecarboxylate** is not extensively reported, its basic properties can be inferred.

Property	Value
CAS Number	1092351-94-4
Molecular Formula	C ₅ H ₄ BrNO ₃
Molecular Weight	206.00 g/mol
Appearance	Expected to be a solid
Solubility	Likely soluble in organic solvents

Spectroscopic data is crucial for the characterization of this compound. Although specific spectra are not publicly available, hypothetical ¹H and ¹³C NMR, IR, and Mass Spectrometry data can be predicted based on its structure.

Synthetic Strategies: A General Overview

The synthesis of **Methyl 2-bromo-4-oxazolecarboxylate** is not explicitly detailed in the literature. However, established methods for the synthesis of substituted oxazoles can be adapted. A plausible synthetic workflow could involve the initial formation of the oxazole-4-carboxylate core followed by a regioselective bromination at the 2-position.



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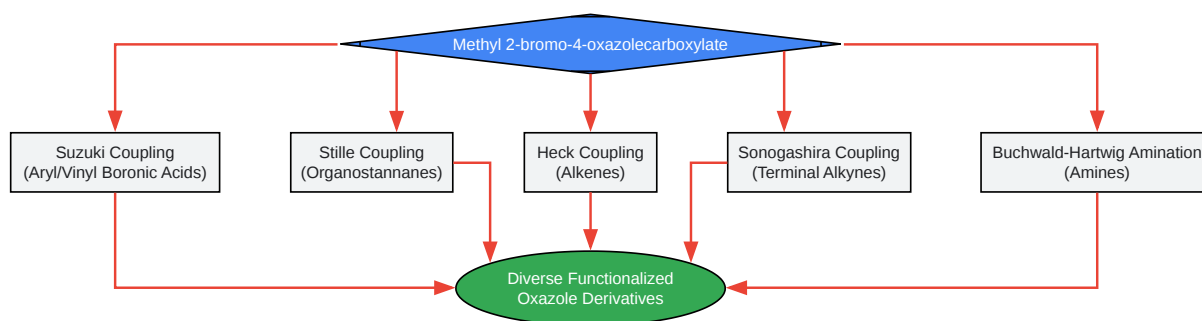
Caption: A potential synthetic workflow for **Methyl 2-bromo-4-oxazolecarboxylate**.

One common method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. Alternatively, the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), offers another route to the oxazole core.

Reactivity and Potential Applications

The reactivity of **Methyl 2-bromo-4-oxazolecarboxylate** is dictated by its three key functional components: the oxazole ring, the bromo substituent, and the methyl ester.

1. The 2-Bromo Substituent: The bromine atom at the 2-position of the oxazole ring is anticipated to be the most reactive site for cross-coupling reactions. This opens up a vast chemical space for the introduction of various substituents.



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Caption: Potential cross-coupling reactions at the 2-bromo position.

2. The Methyl Ester: The ester functionality at the 4-position can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These modifications allow for further diversification of the molecular scaffold.

3. The Oxazole Ring: The oxazole ring itself is a stable aromatic heterocycle but can participate in certain reactions, including cycloadditions under specific conditions.

The versatility of this building block makes it a promising candidate for the synthesis of novel compounds in medicinal chemistry. The oxazole moiety is a known pharmacophore present in numerous biologically active molecules. By leveraging the reactivity of the bromo and ester groups, a library of derivatives could be synthesized and screened for various therapeutic targets.

Experimental Protocols: A Call for Investigation

A significant gap in the current knowledge is the lack of detailed, validated experimental protocols for the synthesis and manipulation of **Methyl 2-bromo-4-oxazolecarboxylate**. The following represents a hypothetical, generalized procedure for a Suzuki coupling reaction that would require empirical optimization.

Hypothetical Suzuki Coupling Protocol:

- **Reaction Setup:** To a flame-dried Schlenk flask, add **Methyl 2-bromo-4-oxazolecarboxylate** (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), and a base (e.g., K_2CO_3 , 2.0 eq).
- **Solvent Addition:** Add a degassed solvent system (e.g., a mixture of toluene and water).
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

Methyl 2-bromo-4-oxazolecarboxylate is a heterocyclic building block with considerable untapped potential. Its structure suggests a rich and diverse chemistry that could be exploited for the synthesis of novel compounds with applications in drug discovery and materials science. The current lack of specific data in the scientific literature presents a clear opportunity for further research. The development of robust synthetic protocols and a thorough investigation of its reactivity are crucial next steps to unlock the full potential of this enigmatic molecule. Such studies would undoubtedly contribute valuable tools to the synthetic chemist's arsenal and could pave the way for the discovery of new and important chemical entities.

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